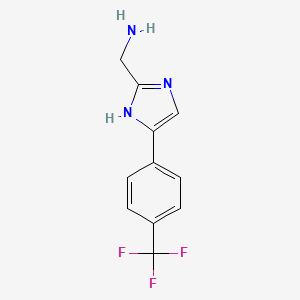![molecular formula C12H15FN2O2 B11872345 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 828266-06-4](/img/structure/B11872345.png)
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound featuring a spirocyclic structure with a fluoropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step reactions starting from commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . Another approach includes the use of palladium-catalyzed coupling reactions to introduce the fluoropyridine moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The fluoropyridine moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can modify the spirocyclic structure.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to introduce the fluoropyridine moiety.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, which could be useful in treating inflammatory diseases.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying the interactions of spirocyclic compounds with biological targets.
Chemical Synthesis: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets, such as RIPK1. This interaction inhibits the kinase activity of RIPK1, blocking the activation of the necroptosis pathway, which is a form of programmed cell death involved in various inflammatory diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives: These compounds also feature a spirocyclic structure and have been studied for their potential as delta opioid receptor agonists.
Fluoropyridines: Compounds like 2-fluoropyridine and 2,6-difluoropyridine share the fluoropyridine moiety and are used in various chemical and biological applications.
Uniqueness
8-(3-Fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a spirocyclic structure with a fluoropyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in medicinal chemistry and drug development.
Eigenschaften
CAS-Nummer |
828266-06-4 |
|---|---|
Molekularformel |
C12H15FN2O2 |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
8-(3-fluoropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C12H15FN2O2/c13-10-2-1-5-14-11(10)15-6-3-12(4-7-15)16-8-9-17-12/h1-2,5H,3-4,6-9H2 |
InChI-Schlüssel |
CBIBCYDPGRFXLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12OCCO2)C3=C(C=CC=N3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


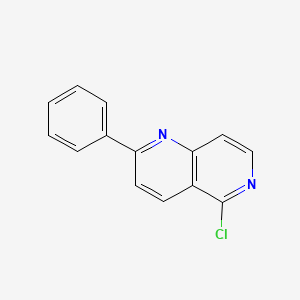
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)

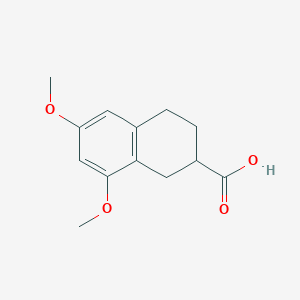



![Ethyl 4,5,6,7-tetrahydroazepino[3,2,1-hi]indole-1-carboxylate](/img/structure/B11872290.png)
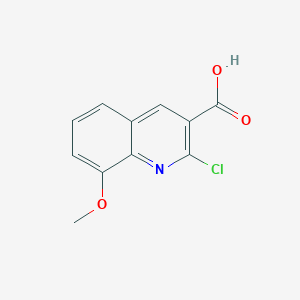
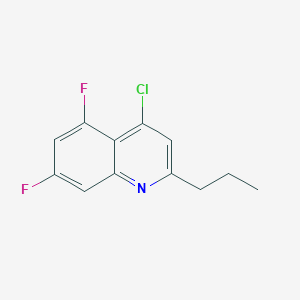
![Ethyl (7-chloro-7aH-imidazo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B11872307.png)
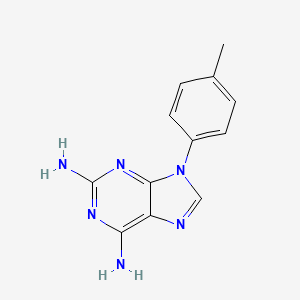
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)
